Cyclopentanol, 1-methanesulfonate
CAS No.: 16156-57-3
Cat. No.: VC8245641
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16156-57-3 |
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Molecular Formula | C6H12O3S |
Molecular Weight | 164.22 g/mol |
IUPAC Name | cyclopentyl methanesulfonate |
Standard InChI | InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 |
Standard InChI Key | KAQVFEITQMBSEF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OC1CCCC1 |
Canonical SMILES | CS(=O)(=O)OC1CCCC1 |
Introduction
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The most common method involves the mesylation of cyclopentanol using methanesulfonyl chloride () in the presence of a base (e.g., pyridine) :
Conditions:
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Temperature: Ambient (20–25°C).
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Solvent: Dichloromethane or tetrahydrofuran.
Alternative Methods
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Ionic liquid-mediated synthesis: Shirini et al. demonstrated the use of 1,3-disulfonic acid imidazolium hydrogen sulfate as a catalyst for esterification, achieving 98% yield at 20°C .
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Green chemistry approaches: Solvent-free conditions or microwave-assisted reactions reduce energy consumption .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 182.24 g/mol | |
Exact Mass | 182.061 g/mol | |
LogP | 1.506 | |
PSA (Polar Surface Area) | 82.98 Ų | |
Storage Conditions | 2–8°C (moisture-sensitive) |
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) . Limited solubility in water (estimated <10 mg/L) .
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Stability: Hydrolyzes in aqueous alkaline conditions to regenerate cyclopentanol and methanesulfonic acid .
Applications in Organic Synthesis
Alkylation Reactions
Cyclopentyl methanesulfonate serves as an electrophilic reagent for introducing the cyclopentyl group into nucleophiles (e.g., amines, thiols). For example:
Advantages: High regioselectivity and mild reaction conditions compared to traditional alkyl halides .
Pharmaceutical Intermediates
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Cyclopentanone derivatives: Catalytic hydrogenation of cyclopentyl methanesulfonate yields cyclopentanol, a precursor to cyclopentanone, which is used in fragrance and drug synthesis .
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Anticancer agents: Methanesulfonate esters are studied for their DNA alkylating properties, though cyclopentyl methanesulfonate itself is less explored .
Comparative Analysis with Analogues
Compound | Boiling Point (°C) | Carcinogenicity | Key Use |
---|---|---|---|
Cyclopentyl methanesulfonate | N/A | Not classified | Alkylation reagent |
Methyl methanesulfonate | 202.5 | Group 2A (IARC) | DNA alkylation studies |
Ethyl methanesulfonate | 213 | Group 2A (IARC) | Mutagenesis |
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